An In-Depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Synthesis, Properties, and Pharmaceutical Applications
An In-Depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Synthesis, Properties, and Pharmaceutical Applications
A Note on Nomenclature: This guide focuses on 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 54197-66-9) . While the initial query specified a "quinazolinone" core, the preponderance of scientific literature, commercial relevance, and available research data points to the critical importance of the correspondingly substituted "quinolinone" isomer. This compound is a well-established and vital intermediate in pharmaceutical manufacturing. It is presented here to provide the most functionally relevant and data-rich resource for researchers in drug development.
Introduction
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and process development.[1] While it is a metabolite, its primary role in the pharmaceutical industry is as a high-value starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1] Most notably, it is an indispensable precursor to Cilostazol, a medication used to treat the symptoms of intermittent claudication in peripheral artery disease.[2][3]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a consolidated overview of the compound's fundamental properties, detailed synthetic methodologies, analytical characterization, and its pivotal role in the synthesis of downstream therapeutics. Furthermore, it explores the broader biochemical potential of the dihydroquinolinone scaffold, which serves as a versatile template for the development of novel therapeutic agents.[1]
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in research and manufacturing. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is an off-white to beige crystalline solid.[1][4] Its core structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring.
Caption: Chemical structure of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
The key physicochemical properties are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 54197-66-9 | [5] |
| Molecular Formula | C₉H₉NO₂ | [5][6] |
| Molecular Weight | 163.17 g/mol | [5][6] |
| Appearance | Off-white to almost white crystalline solid | [1][7] |
| Melting Point | 236-242 °C | [1] |
| Solubility | Soluble in Methanol | [4] |
| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | [5] |
| Synonyms | 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-3,4-dihydrocarbostyril | [8] |
| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N | |
| SMILES | Oc1ccc2NC(=O)CCc2c1 |
Synthesis and Manufacturing
The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a critical process for the pharmaceutical industry. Several methods have been developed, with a common strategy involving the acylation of a protected p-aminophenol derivative followed by an intramolecular Friedel-Crafts reaction.
Causality Behind Experimental Choices
The primary challenge in synthesizing this molecule is the need to perform an electrophilic aromatic substitution (the cyclization step) on an aromatic ring that is deactivated by the amide group's electron-withdrawing nature. To overcome this, forceful reaction conditions are required. The use of a potent Lewis acid, such as aluminum chloride (AlCl₃), in molar excess is crucial.[3][9] High temperatures (150-220°C) are employed to provide the necessary activation energy for the intramolecular cyclization to proceed at a practical rate.[3] The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) ensures the reaction mixture remains in the liquid phase at these elevated temperatures.[3][9]
Detailed Synthesis Protocol
A widely cited synthetic route starts from 4-methoxyaniline (p-anisidine).[9] This method involves two primary stages: acylation and a combined cyclization/demethylation.
Caption: General workflow for the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
Step-by-Step Methodology:
-
Acylation: 4-methoxyaniline is reacted with 3-chloropropionyl chloride.[9][10] This reaction is typically carried out in the presence of a base (like sodium bicarbonate) in a suitable solvent (such as toluene) to neutralize the HCl byproduct.[10] The reaction proceeds to form the intermediate, N-(4-methoxyphenyl)-3-chloropropionamide.
-
Cyclization and Demethylation: The N-(4-methoxyphenyl)-3-chloropropionamide intermediate is treated with 3 to 5 molar equivalents of a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][9] The reaction is conducted at a high temperature, often between 150°C and 220°C.[3] This single, high-temperature step achieves both the intramolecular Friedel-Crafts alkylation to form the heterocyclic ring and the cleavage of the methyl ether to yield the final phenolic product.
-
Workup and Purification: The reaction is carefully quenched by pouring the mixture into water, which hydrolyzes the excess AlCl₃.[2] The crude product precipitates as a solid. This solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as ethanol to yield the final product with high purity.[7]
This process, when optimized, can produce the target compound in high yield and purity, making it suitable for direct use in subsequent pharmaceutical synthesis without the need for chromatographic purification.[3]
Role in Pharmaceutical Synthesis: The Gateway to Cilostazol
The primary industrial application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is its role as the central building block for the synthesis of Cilostazol.[1][2]
Reaction: The synthesis is achieved via a Williamson ether synthesis. The phenolic hydroxyl group of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[2][11]
Protocol Outline:
-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is dissolved in a suitable solvent, such as ethanol.[11]
-
A base, typically potassium carbonate or sodium hydroxide, is added to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[11]
-
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is added to the reaction mixture.
-
The mixture is heated to reflux for several hours to drive the substitution reaction to completion.[11]
-
After completion, the product Cilostazol is isolated through cooling, crystallization, filtration, and drying.[11]
This reaction underscores the compound's importance; its structure contains the entire quinolinone core of the final drug, making its efficient synthesis a cornerstone of Cilostazol manufacturing.
Biochemical and Pharmacological Relevance
While 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is mainly an intermediate, the dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.
As a Precursor to a PDE3 Inhibitor
Cilostazol, the direct downstream product, functions as a potent and selective inhibitor of phosphodiesterase III (PDE3).[2]
Caption: Simplified signaling pathway of Cilostazol, a PDE3 inhibitor.
By inhibiting PDE3, Cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels in vascular smooth muscle cells and platelets lead to protein kinase A (PKA) activation, which in turn causes vasodilation and the inhibition of platelet aggregation, respectively—the key therapeutic effects for treating intermittent claudication.[2]
A Scaffold for Diverse Biological Activities
The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone core is a versatile starting point for developing other novel therapeutics. Derivatives have demonstrated a wide range of promising biological activities, including:
-
Anticonvulsants: When combined with azole heterocycles.[1]
-
Monoamine Oxidase-B (MAO-B) Inhibitors: For potential use in treating depression and neurological disorders.[1]
-
Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors with antiproliferative effects.[1]
-
Anti-inflammatory and Antibacterial Compounds: The quinolone family, in general, is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13][14]
Spectroscopic and Analytical Data
The structural confirmation and purity assessment of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone are performed using standard analytical techniques. The compound has been characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[15] Further characterization is typically achieved with Fourier-Transform Infrared (FT-IR) spectroscopy and ¹³C NMR.[10] Purity is often determined using High-Performance Liquid Chromatography (HPLC).[10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Hand Protection: Protective gloves.
-
Eye Protection: Chemical safety goggles or faceshield.
The compound should be handled in a well-ventilated area, and appropriate precautions should be taken to avoid contact with skin, eyes, and inhalation of dust.
References
- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]
- Google Patents. (n.d.). CN107325078B - Preparation method of cilostazol.
-
International Journal of Pharmaceutical Sciences and Research. (2009). Synthesis and characterization of 6 - hydroxy - 3, 4 - dihydro - 2(1H) – quinolinone. Retrieved from [Link]
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PubMed. (n.d.). [Mechanism of Action of Quinolones]. Retrieved from [Link]
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FDA Global Substance Registration System (GSRS). (n.d.). 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE. Retrieved from [Link]
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ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved from [Link]
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PMC - NIH. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]
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PMC - NIH. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]
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Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. Retrieved from [Link]
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Chemsrc. (n.d.). 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
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PMC - NIH. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Retrieved from [Link]
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PMC - NIH. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]
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